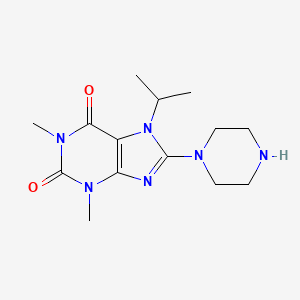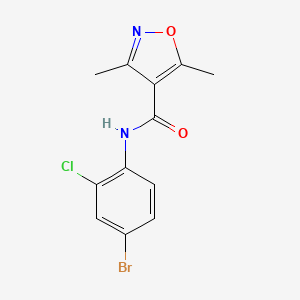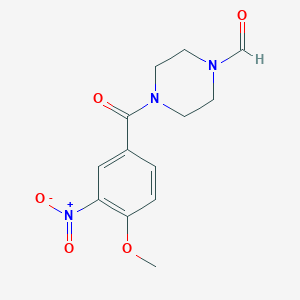
4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as MMIBH, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. MMIBH is a hydrazone derivative that has been synthesized through a simple and efficient method.
Wirkmechanismus
The mechanism of action of 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood. However, it has been suggested that 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide may exert its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins. In addition, 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments include its simplicity of synthesis and its potential applications in various fields. However, there are also limitations to using 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects. In addition, the potential toxicity of 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide needs to be further investigated.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One direction is to further investigate its mechanism of action, particularly its anti-cancer and anti-inflammatory activities. Another direction is to explore its potential as a candidate for the development of new antibiotics. In addition, 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide could be studied for its potential applications in material science, such as in the development of new sensors or catalysts.
Conclusion:
In conclusion, 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a hydrazone derivative that has gained interest in scientific research due to its potential applications in various fields. Its simple and efficient synthesis method, anti-cancer, anti-inflammatory, and anti-bacterial activities make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be synthesized through a simple and efficient method by reacting 4-methylbenzohydrazide with 5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carboxaldehyde in the presence of acetic acid. The reaction yields 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide as a yellow solid with a melting point of 215-217°C.
Wissenschaftliche Forschungsanwendungen
4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been studied for its potential to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-3-6-12(7-4-10)16(21)20-19-15-13-9-11(2)5-8-14(13)18-17(15)22/h3-9,18,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKYSKNVDJEYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5836248.png)



![4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile](/img/structure/B5836257.png)

![(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5836264.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5836283.png)

![2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5836301.png)


![1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(4-ethoxyphenyl)-4-imidazolidinone](/img/structure/B5836321.png)
![N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5836338.png)